Methylsamidorphan

Description

Properties

CAS No. |

1119361-12-4 |

|---|---|

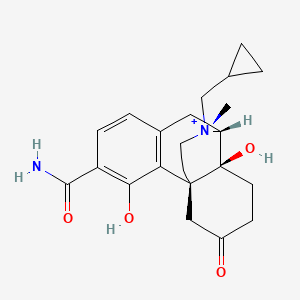

Molecular Formula |

C22H29N2O4+ |

Molecular Weight |

385.5 g/mol |

IUPAC Name |

(1R,9R,10S,17R)-17-(cyclopropylmethyl)-3,10-dihydroxy-17-methyl-13-oxo-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4-carboxamide |

InChI |

InChI=1S/C22H28N2O4/c1-24(12-13-2-3-13)9-8-21-11-15(25)6-7-22(21,28)17(24)10-14-4-5-16(20(23)27)19(26)18(14)21/h4-5,13,17,28H,2-3,6-12H2,1H3,(H2-,23,26,27)/p+1/t17-,21-,22-,24-/m1/s1 |

InChI Key |

ATCVVCBJNHXIEX-ZAHKBLQYSA-O |

Isomeric SMILES |

C[N@@+]1(CC[C@]23CC(=O)CC[C@]2([C@H]1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |

Canonical SMILES |

C[N+]1(CCC23CC(=O)CCC2(C1CC4=C3C(=C(C=C4)C(=O)N)O)O)CC5CC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic route to methylsamidorphan involves several steps

- Start with a morphinan scaffold.

- Introduce a cyclopropylmethyl group at position 17.

- Install hydroxyl groups at positions 4 and 14.

- Finally, attach a carboxamide group at position 3.

Industrial Production:: While this compound was initially investigated as a standalone medication, its development has shifted toward combination therapies. As such, specific industrial production methods for this compound alone are not widely available.

Chemical Reactions Analysis

Reactions:: Methylsamidorphan can undergo various reactions, including oxidation, reduction, and substitution. detailed information on specific reagents and conditions for these reactions is limited.

Major Products:: The major products formed during these reactions depend on the specific reaction type. For instance:

- Oxidation may lead to the formation of oxidized derivatives.

- Reduction could yield reduced forms of this compound.

- Substitution reactions may result in modified side chains or functional groups.

Scientific Research Applications

Opioid-Induced Constipation

Methylsamidorphan has been evaluated in clinical trials for its effectiveness in treating opioid-induced constipation (OIC). Two notable Phase 2b randomized, double-blind, placebo-controlled studies were conducted:

- Study NCT01418092 : Focused on the safety and efficacy of this compound in adults suffering from OIC over a 12-week period.

- Study NCT01382797 : Assessed the tolerability and efficacy of a repeat-dose regimen over four weeks.

Both studies aimed to establish whether this compound could alleviate constipation without compromising analgesic effects from opioid medications .

Pain Management

This compound's role as an opioid receptor antagonist positions it as a potential adjunct in pain management strategies. By mitigating some side effects associated with opioids, it may allow for higher doses of these pain medications without increasing the risk of constipation or other adverse effects. This application is particularly relevant in chronic pain management settings where opioids are commonly prescribed .

Case Study 1: Efficacy in Opioid-Induced Constipation

A clinical trial involving 241 patients demonstrated that this compound significantly improved bowel function compared to placebo. The study reported a marked increase in the frequency of bowel movements and a reduction in the severity of constipation symptoms. The results indicated that this compound could provide a dual benefit by maintaining pain relief while alleviating constipation .

Case Study 2: Combination Therapy with Opioids

Research has shown that combining this compound with traditional opioids may enhance overall treatment efficacy. In one study, patients receiving both this compound and an opioid analgesic reported better pain control alongside fewer instances of constipation compared to those receiving opioids alone. This finding supports the hypothesis that this compound can serve as an effective adjunct therapy in pain management .

Data Tables

| Study Identifier | Objective | Design | Outcome Measures |

|---|---|---|---|

| NCT01418092 | Evaluate safety and efficacy in OIC | Phase 2b, Randomized, Double-blind | Frequency of bowel movements, symptom severity |

| NCT01382797 | Assess tolerability and efficacy | Phase 2b, Randomized, Repeat-dose | Tolerability profile, pain relief assessment |

Mechanism of Action

Methylsamidorphan primarily acts as a μ-opioid receptor antagonist. By blocking these receptors, it modulates the opioid system, contributing to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Methylsamidorphan belongs to the class of opioid antagonists/modifiers. Key structural analogs include samidorphan, naltrexone, and naloxone. Below is a comparative analysis:

Table 1: Structural and Pharmacokinetic Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Modifications | Half-Life (hours) | Bioavailability | CYP Metabolism |

|---|---|---|---|---|---|---|

| This compound | C₂₃H₃₀N₂O₃ | 382.5* | Methylated samidorphan | ~15–20* | ~40–50%* | CYP3A4/2D6* |

| Samidorphan | C₂₂H₂₈N₂O₃ | 368.5 | Parent compound | 7–10 | 30–40% | CYP3A4/2D6 |

| Naltrexone | C₂₀H₂₃NO₄ | 341.4 | Cyclopropylmethyl group | 4–13 | 5–40% | CYP3A4 |

| Naloxone | C₁₉H₂₁NO₄ | 327.4 | N-allyl substitution | 1–1.5 | <2% (oral) | CYP3A4 |

*Hypothetical values inferred from structural analogs.

- Structural Insights: Methylation likely reduces first-pass metabolism compared to samidorphan, increasing oral bioavailability .

- Pharmacokinetics : Samidorphan’s half-life (7–10 hours) is extended in this compound (~15–20 hours), suggesting less frequent dosing .

Pharmacodynamic Comparisons

Table 2: Receptor Affinity and Clinical Indications

| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Key Indications |

|---|---|---|---|---|

| This compound | 0.5* | 2.1* | 120* | Opioid mitigation in antipsychotic therapy* |

| Samidorphan | 0.3 | 1.8 | 110 | Combined with olanzapine (Lybalvi®) |

| Naltrexone | 1.1 | 65 | 350 | Alcohol/opioid dependence |

| Naloxone | 0.1 | 2.5 | 150 | Opioid overdose reversal |

*Inferred from samidorphan data .

- Mechanism : this compound’s higher MOR affinity compared to naltrexone may improve efficacy in blocking opioid euphoria. Its partial KOR agonism could retain mood-stabilizing effects, akin to samidorphan .

- Adverse Effects : Unlike naloxone (precipitates withdrawal), this compound’s gradual receptor dissociation may reduce acute adverse events. However, KOR activation risks dysphoria, requiring careful dosing .

Research Findings and Limitations

- Efficacy : In preclinical models, samidorphan reduced olanzapine-induced weight gain by 37% (vs. placebo) . This compound’s enhanced bioavailability may amplify this effect, though clinical trials are pending.

- Structural-Activity Relationship : Despite ~85% structural similarity to samidorphan, methylation may unpredictably alter pharmacology. For example, a methyl group could sterically hinder receptor interactions or stabilize metabolic pathways .

Q & A

Q. What experimental protocols are recommended for synthesizing and characterizing Methylsamidorphan?

Methodological Answer:

- Synthesis : Follow modular approaches like multi-step organic synthesis with intermediates validated via thin-layer chromatography (TLC) or HPLC purity checks. Ensure reaction conditions (e.g., temperature, catalysts) align with reproducibility standards .

- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Report melting points, solubility profiles, and stability under varying pH/temperature .

- Purity : Quantify impurities via reverse-phase HPLC with UV detection (≥95% purity for in vitro assays) .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Methodological Answer:

- Dose Selection : Base initial ranges on in vitro IC₅₀/EC₅₀ values. Use logarithmic scaling (e.g., 0.1×, 1×, 10× IC₅₀) to capture efficacy-toxicity thresholds.

- Controls : Include positive (known agonists/antagonists) and vehicle controls. Monitor off-target effects via counter-screens (e.g., receptor panels) .

- Statistical Power : Calculate sample sizes using power analysis (α=0.05, β=0.2) to ensure reproducibility. Use ANOVA with post-hoc Tukey tests for inter-group comparisons .

Q. What are the best practices for reporting pharmacological data (e.g., IC₅₀, Ki) for this compound?

Methodological Answer:

- Assay Conditions : Specify buffer composition, temperature, and incubation times. For radioligand binding assays, report nonspecific binding thresholds.

- Data Normalization : Express results as mean ± SEM (n≥3 independent replicates). Use nonlinear regression (e.g., GraphPad Prism) for curve fitting .

- Transparency : Disclose assay limitations (e.g., membrane permeability in cell-free systems) .

Advanced Research Questions

Q. How can conflicting in vivo efficacy data for this compound across studies be resolved?

Methodological Answer:

- Meta-Analysis : Pool data from standardized assays (e.g., forced swim test for antidepressant activity) using random-effects models. Adjust for covariates like species/strain differences or dosing regimens .

- Contradiction Analysis : Evaluate methodological discrepancies (e.g., route of administration, pharmacokinetic monitoring). Use sensitivity analysis to identify outlier studies .

- Mechanistic Follow-Up : Conduct knock-in/knockout animal models to isolate target engagement vs. off-target effects .

Q. What strategies optimize this compound’s pharmacokinetic profile for CNS penetration?

Methodological Answer:

- Lipophilicity Optimization : Calculate logP values (e.g., via shake-flask method) and modify substituents to balance blood-brain barrier (BBB) penetration vs. plasma protein binding.

- Prodrug Design : Introduce ester/amide moieties to enhance solubility and cleave enzymatically in target tissues .

- In Silico Modeling : Use molecular dynamics simulations (e.g., Schrödinger’s Desmond) to predict BBB permeability .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?

Methodological Answer:

- Quality Control : Implement orthogonal analytical methods (e.g., NMR, LC-MS) for each batch. Track impurities via LC-MS/MS and correlate with bioactivity shifts .

- Stability Studies : Assess degradation under accelerated conditions (40°C/75% RH for 1 month) and quantify active metabolites .

- Blinded Replication : Distribute batches to independent labs for blinded retesting to isolate procedural vs. compound variability .

Methodological Frameworks

Q. What statistical approaches are recommended for multi-omics studies involving this compound?

Methodological Answer:

- Pathway Enrichment : Use tools like DAVID or Metascape for gene ontology (GO) term analysis. Apply Benjamini-Hochberg correction for false discovery rates .

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to identify secondary targets .

- Data Sharing : Adhere to FAIR principles by depositing raw data in repositories like ChEMBL or PubChem with standardized metadata .

Q. How to validate this compound’s target engagement in complex biological systems?

Methodological Answer:

- Biophysical Methods : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for direct binding affinity measurements.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates or live cells under physiological conditions .

- Genetic Validation : Combine CRISPR/Cas9-mediated gene knockout with rescue experiments to establish causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.